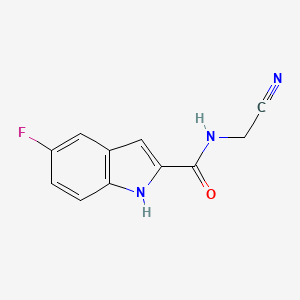
N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. In addition, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to induce DNA damage and inhibit the activity of certain enzymes involved in DNA repair. Moreover, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. In addition, it has been reported to induce oxidative stress and disrupt mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide in lab experiments is its potent activity against cancer cell lines and viruses. Moreover, this compound is relatively easy to synthesize and can be purified using simple techniques. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide. One of the areas of interest is the development of novel derivatives with improved potency and selectivity. Moreover, the use of this compound in combination with other drugs or therapies is also an area of research. In addition, the investigation of the mechanism of action and the identification of specific targets of this compound is an area of interest. Finally, the evaluation of the safety and efficacy of this compound in animal models and clinical trials is also an important future direction.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anticancer, antiviral, and antibacterial properties. In addition, this compound has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to inhibit the replication of hepatitis C virus, which is a major cause of liver disease worldwide.
Propriétés
IUPAC Name |
N-(cyanomethyl)-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-8-1-2-9-7(5-8)6-10(15-9)11(16)14-4-3-13/h1-2,5-6,15H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGJHBESMBOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965679.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)

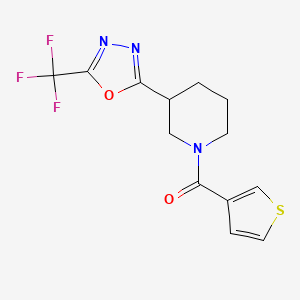

![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)
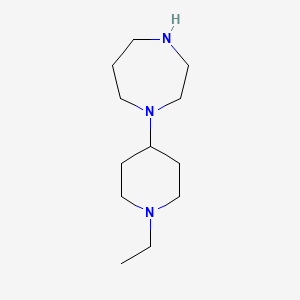
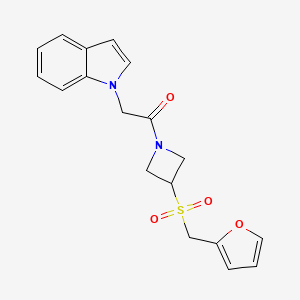
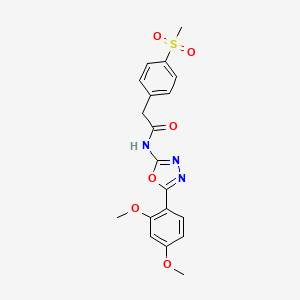
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)
![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)